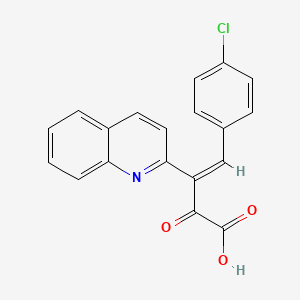

(E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, a chlorophenyl group, and an enone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Enone Moiety: The enone moiety can be formed through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol or alkane.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or alkanes.

Substitution: Amino or thio-substituted derivatives.

Aplicaciones Científicas De Investigación

(E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

Industry: It can be used in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of (E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways, leading to the modulation of biological processes.

Pathways Involved: It can interfere with pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparación Con Compuestos Similares

- 4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbutanoic acid

- 4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-2-enoic acid

Comparison:

- Uniqueness: (E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid is unique due to its specific enone moiety and the position of the double bond, which can influence its reactivity and biological activity.

- Chemical Properties: The presence of the enone moiety in the (E)-configuration can lead to distinct chemical reactivity compared to its isomers.

- Biological Activity: The specific structure of this compound may result in different biological activities and therapeutic potentials compared to similar compounds.

Actividad Biológica

(E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid, a synthetic organic compound belonging to the quinoline derivatives, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline ring system, a chlorophenyl group, and an enone moiety. Its molecular formula is C19H12ClNO3 with a molecular weight of 337.76 g/mol. The presence of the enone moiety in the (E)-configuration influences its reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Molecular Targets : The compound may interact with enzymes or receptors involved in critical cell signaling pathways.

- Pathways Interfered : It has been shown to affect pathways related to:

- Cell proliferation

- Apoptosis (programmed cell death)

- Inflammation

These interactions suggest a multifaceted role in modulating biological processes, which could be leveraged for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated cytotoxic effects on several cancer cell lines, including:

- Breast cancer

- Lung cancer

- Colon cancer

The mechanism appears to involve the induction of apoptosis and inhibition of tumor growth through interference with cellular signaling pathways.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Study 2 | Reported cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |

| Study 3 | Investigated the compound's mechanism of action, revealing its ability to induce apoptosis in cancer cells through mitochondrial pathways. |

Comparison with Similar Compounds

To better understand the unique properties of (E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ybut-3-enoic acid, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(4-chlorophenyl)-2-oxo-3-butenoic acid | Lacks quinoline moiety | Moderate antimicrobial activity |

| 4-(4-chlorophenyl)-2-hydroxyquinoline | Hydroxy group instead of keto | Lower anticancer efficacy |

This comparison highlights how structural variations can impact biological activity, suggesting that the unique features of (E)-4-(4-chlorophenyl)-2-oxo-3-quininlin-2-ybutanoic acid contribute to its enhanced therapeutic potential.

Propiedades

IUPAC Name |

(E)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClNO3/c20-14-8-5-12(6-9-14)11-15(18(22)19(23)24)17-10-7-13-3-1-2-4-16(13)21-17/h1-11H,(H,23,24)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKAOLPWNGAQBG-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=CC3=CC=C(C=C3)Cl)C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C(=C\C3=CC=C(C=C3)Cl)/C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.